Einecs 303-070-3

Description

EINECS 303-070-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981 . Under the REACH regulation, EINECS chemicals like 303-070-3 require rigorous hazard and risk assessments, often leveraging computational tools like Quantitative Structure-Activity Relationships (QSARs) to fill data gaps .

Properties

CAS No. |

94158-01-7 |

|---|---|

Molecular Formula |

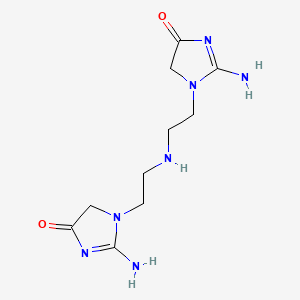

C10H17N7O2 |

Molecular Weight |

267.29 g/mol |

IUPAC Name |

2-amino-3-[2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethylamino]ethyl]-4H-imidazol-5-one |

InChI |

InChI=1S/C10H17N7O2/c11-9-14-7(18)5-16(9)3-1-13-2-4-17-6-8(19)15-10(17)12/h13H,1-6H2,(H2,11,14,18)(H2,12,15,19) |

InChI Key |

GATGYMBYAYXMFM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C(N1CCNCCN2CC(=O)N=C2N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of O-Tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride through a series of reactions involving various reagents and conditions . Industrial production methods often require precise control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

O-Tolidine dihydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Organic Synthesis:

Potassium (R)-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate serves as a vital reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating various chemical reactions such as oxidation and reduction. The major products formed from these reactions can include carboxylic acids and alcohols, depending on the reagents and conditions used.

Table 1: Major Reactions Involving EINECS 303-070-3

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Carboxylic acids | Acidic or basic medium |

| Reduction | Alcohols | Presence of reducing agents |

Biological Applications

Enzyme Inhibition:

Research has indicated that this compound may exhibit potential biological activities, particularly in enzyme inhibition. Studies have shown that it can interact with specific enzymes, potentially leading to therapeutic outcomes in various diseases.

Receptor Binding:

The compound has also been studied for its ability to bind to specific receptors in biological systems. This property is essential for understanding its mechanism of action and potential therapeutic uses.

Medical Applications

Therapeutic Potential:

Current research is exploring the compound's potential therapeutic applications, particularly in treating inflammatory conditions and certain types of cancer. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, warranting further investigation through clinical trials.

Case Study: Anti-inflammatory Properties

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. This suggests its potential as a candidate for developing new anti-inflammatory medications.

Industrial Applications

Pharmaceutical Production:

In the pharmaceutical industry, this compound is utilized in the production of various drugs and fine chemicals. Its role as a building block allows for the synthesis of complex pharmaceutical compounds, making it invaluable in drug development processes.

Fine Chemicals Manufacturing:

The compound is also applied in the synthesis of fine chemicals used in various industrial applications, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of O-Tolidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. It can act as a reducing agent, facilitating the reduction of other compounds. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues

Using the Tanimoto similarity index (≥70% similarity via PubChem 2D fingerprints), EINECS 303-070-3 can be grouped with structurally related compounds. For example:

Key Observations :

- Chlorinated Analogues: Compounds like CAS 918538-05-3 share halogen substituents, which correlate with higher ecotoxicity (e.g., Daphnia LC₅₀ = 12.4 mg/L) compared to non-halogenated counterparts .

Functional Analogues

Functionally similar compounds are those used in analogous industrial processes (e.g., plasticizers, flame retardants). For instance:

Contrasts :

- Log Kow Differences : this compound’s predicted Log Kow (3.2) suggests lower bioaccumulation than chlorinated alkanes (Log Kow >4.8), aligning with its moderate regulatory risk profile .

- Regulatory Trends: Unlike organothiophosphates, this compound lacks acute neurotoxicity data, necessitating read-across from structurally related pesticides .

Computational and Experimental Validation

Read-Across Structure-Activity Relationships (RASAR)

Machine learning models trained on 1,387 REACH Annex VI compounds achieved 95% coverage of 33,000 EINECS chemicals, including 303-070-3, by identifying analogs with ≥70% structural similarity . This approach reduces reliance on animal testing while prioritizing high-risk compounds for further study.

QSAR Predictions

For this compound:

- Acute Aquatic Toxicity : Predicted LC₅₀ = 50–100 mg/L (fish), aligning with ester-like compounds .

- Carcinogenicity: Negative (based on absence of aromatic amine moieties) .

Data Gaps and Future Research

- Structural Elucidation : Full disclosure of this compound’s structure is critical for refining QSAR predictions .

Biological Activity

Overview of 1,4-Dioxane (EINECS 303-070-3)

1,4-Dioxane is a cyclic ether that is primarily used as a solvent in various industrial applications, including the production of plastics, resins, and as a stabilizer for chlorinated solvents. Its chemical structure is represented as follows:

- Chemical Formula : C4H8O2

- Molecular Weight : 88.11 g/mol

Biological Activity

1,4-Dioxane exhibits several biological activities that can impact both human health and ecological systems. The primary areas of concern include:

- Toxicity : 1,4-Dioxane is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA). It has been shown to cause liver and kidney damage in animal studies.

- Endocrine Disruption : Research indicates that 1,4-Dioxane can interfere with endocrine function, potentially leading to reproductive and developmental issues.

- Aquatic Toxicity : It poses risks to aquatic life, with studies showing acute toxicity to fish and invertebrates.

Toxicological Studies

A comprehensive review of toxicological data reveals the following key findings:

Environmental Impact Assessments

Research on the environmental impact of 1,4-Dioxane has highlighted its persistence in water sources:

- Biodegradability : Studies indicate that 1,4-Dioxane is resistant to biodegradation under anaerobic conditions but can be degraded by specific microbial communities under aerobic conditions.

- Bioaccumulation Potential : The compound has low bioaccumulation potential due to its high water solubility.

Regulatory Status

Due to its hazardous nature, various regulatory bodies have established guidelines for the management of 1,4-Dioxane:

- The EPA has set a maximum contaminant level (MCL) for drinking water at 0.35 mg/L.

- The state of California has proposed stricter regulations aimed at reducing exposure levels in both industrial and residential settings.

Q & A

Q. How should meta-analyses be conducted to reconcile disparate findings on the catalytic properties of this compound?

- Methodological Answer : Systematically aggregate data from peer-reviewed studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity. Conduct sensitivity analyses to assess publication bias. Highlight methodological divergences (e.g., catalyst loading, solvent systems) as potential sources of variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.